8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a cyclopenta[c]chromenone core structure with a hexyl side chain and a hydroxyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The process may include:
Formation of the chromenone core: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde or ketone.
Introduction of the hexyl side chain: This step often involves alkylation reactions using hexyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous flow reactors: To maintain consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromenone core play crucial roles in its biological activity. It may act by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, which are involved in inflammatory pathways.
Scavenging free radicals: Due to its antioxidant properties, it can neutralize reactive oxygen species.
Modulating signaling pathways: Affecting pathways like NF-κB or MAPK, which are involved in cellular responses to stress and inflammation.
Comparison with Similar Compounds
8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other chromenone derivatives:
7-hydroxy-4-methylchromen-2-one: Known for its anticoagulant properties.
6-hydroxy-2-methylchromen-4-one: Studied for its anti-cancer activities.
8-methoxy-7-hydroxychromen-2-one: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-hexyl-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-2-3-4-5-7-12-10-15-13-8-6-9-14(13)18(20)21-17(15)11-16(12)19/h10-11,19H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRTWMSWQQWSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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